Teriparatide recombinant human Teriparatide recombinant human Teriparatide, also referred to as recombinant human parathyroid hormone (hPTH), is the 1-34 N-terminal fragment of human parathyroid hormone (PTH) and appears to contain all the anabolic properties of the full-length PTH. Both teriparatide and endogenous PTH mediate their biological effects via specific, high-affinity membrane cell-surface receptors expressed on osteoblasts and renal tubular cells. Unlike antiresorptive agents (e.g. bisphosphonates and raloxifene) that inhibit bone resorption and preserve existing bone architecture, teriparatide stimulates osteoblastic activity and new bone tissue formation. Teriparatide was effective in reducing fracture risk, increasing BMD values (particularly at the lumbar spine) and increasing bone turnover marker levels in male idiopathic or hypogonadal osteoporosis, and in postmenopausal and glucocorticoid-induced osteoporosis. It was first approved in the United States in November 2002 for the treatment of osteoporosis in men and women. Teriparatide became available in other countries, such as the United Kingdom and several other countries in the European Union, in April 2003.
Brand Name: Vulcanchem
CAS No.: 52232-67-4
VCID: VC0344504
InChI: InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Molecular Formula: C181H291N55O51S2
Molecular Weight: 4118 g/mol

Teriparatide recombinant human

CAS No.: 52232-67-4

Peptides

VCID: VC0344504

Molecular Formula: C181H291N55O51S2

Molecular Weight: 4118 g/mol

Teriparatide recombinant human - 52232-67-4

CAS No. 52232-67-4
Product Name Teriparatide recombinant human
Molecular Formula C181H291N55O51S2
Molecular Weight 4118 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
Standard InChIKey OGBMKVWORPGQRR-UMXFMPSGSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N
SMILES CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Description Teriparatide, also referred to as recombinant human parathyroid hormone (hPTH), is the 1-34 N-terminal fragment of human parathyroid hormone (PTH) and appears to contain all the anabolic properties of the full-length PTH. Both teriparatide and endogenous PTH mediate their biological effects via specific, high-affinity membrane cell-surface receptors expressed on osteoblasts and renal tubular cells. Unlike antiresorptive agents (e.g. bisphosphonates and raloxifene) that inhibit bone resorption and preserve existing bone architecture, teriparatide stimulates osteoblastic activity and new bone tissue formation. Teriparatide was effective in reducing fracture risk, increasing BMD values (particularly at the lumbar spine) and increasing bone turnover marker levels in male idiopathic or hypogonadal osteoporosis, and in postmenopausal and glucocorticoid-induced osteoporosis. It was first approved in the United States in November 2002 for the treatment of osteoporosis in men and women. Teriparatide became available in other countries, such as the United Kingdom and several other countries in the European Union, in April 2003.
Related CAS 99294-94-7 (acetate)
Sequence SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF
Synonyms Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate
Reference 1: Serada M, Sakurai-Tanikawa A, Igarashi M, Mitsugi K, Takano T, Shibusawa K,

Kohira T. The role of the liver and kidneys in the pharmacokinetics of

subcutaneously administered teriparatide acetate in rats. Xenobiotica. 2012

Apr;42(4):398-407. doi: 10.3109/00498254.2011.622811. Epub 2011 Oct 24. PubMed

PMID: 22022920.





2: Teriparatide. LY 333334, MN 10T, parathyroid hormone (1-34), parathyroid

hormone (1-34)-Asahi, parathyroid hormone (1-34)-Eli Lilly, parathyroid hormone

(1-34)-Rhône-Poulenc Rorer, teriparatide acetate, hPTH 1-34, Parathar. Drugs R D.

1999 Mar;1(3):222-4. PubMed PMID: 10566031.





3: Bagnoli F, Molina E, De Felice C, Castelli MC, Pecciarini L, De Leo V.

Teriparatide acetate (hsPTH 1-34): a candidate drug for the prevention of preterm

labor? Acta Obstet Gynecol Scand. 1996 Sep;75(8):777-8. PubMed PMID: 8906020.





4: Rius F, Salinas I, Reverter JL, Pizarro E, Lucas A. [The usefulness of the

teriparatide acetate (Parathar) infusion test in the diagnosis of

pseudohypoparathyroidism]. Med Clin (Barc). 1993 Sep 18;101(8):303-5. Spanish.

PubMed PMID: 8397330.


5: Horikawa A, Miyakoshi N, Hongo M, Kasukawa Y, Shimada Y, Kodama H, Sano A.

Treatment of spontaneous osteonecrosis of the knee by daily teriparatide: A

report of 3 cases. Medicine (Baltimore). 2020 Jan;99(5):e18989. doi:

10.1097/MD.0000000000018989. PubMed PMID: 32000434.





6: Canintika AF, Dilogo IH. Teriparatide for treating delayed union and nonunion:

A systematic review. J Clin Orthop Trauma. 2020 Feb;11(Suppl 1):S107-S112. doi:

10.1016/j.jcot.2019.10.009. Epub 2019 Nov 5. Review. PubMed PMID: 31992929;

PubMed Central PMCID: PMC6977176.





7: Morita A, Kobayashi N, Choe H, Ike H, Tezuka T, Higashihira S, Inaba Y. Effect

of switching administration of alendronate after teriparatide for the prevention

of BMD loss around the implant after total hip arthroplasty, 2-year follow-up: a

randomized controlled trial. J Orthop Surg Res. 2020 Jan 16;15(1):17. doi:

10.1186/s13018-020-1547-5. PubMed PMID: 31948455; PubMed Central PMCID:

PMC6966791.





8: Ohuchi K, Miyakoshi N, Kasukawa Y, Segawa T, Kinoshita H, Sato C, Fujii M,

Shimada Y. Effects of teriparatide on bone in autochthonous transgenic model mice

for diabetes mellitus (Akita mice). Osteoporos Sarcopenia. 2019 Dec;5(4):109-115.

doi: 10.1016/j.afos.2019.11.003. Epub 2019 Dec 10. PubMed PMID: 31938729; PubMed

Central PMCID: PMC6953529.





9: Ogawa T, Ohshika S, Yanagisawa M, Kurose A, Ishibashi Y. Teriparatide may

accelerate the growth of a pre-existing malignant tumor in an elderly patient

with osteoporosis: A case report. Mol Clin Oncol. 2020 Feb;12(2):144-147. doi:

10.3892/mco.2019.1966. Epub 2019 Dec 16. PubMed PMID: 31929885; PubMed Central

PMCID: PMC6951240.





10: Yu W, Su J. The effects of different doses of teriparatide on

bisphosphonate-related osteonecrosis of the jaw in mice. Oral Dis. 2020 Jan 5.

doi: 10.1111/odi.13275. [Epub ahead of print] PubMed PMID: 31903673.
PubChem Compound 16129682
Last Modified Nov 11 2021
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